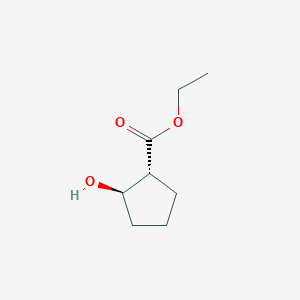

2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, trans

Description

2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, trans is a chiral cyclopentane derivative featuring a hydroxyl group at the 2-position and an ethyl ester moiety. Its stereochemistry (trans configuration) is critical for its physicochemical properties and applications in asymmetric synthesis. The compound is a liquid at room temperature, with a molecular formula of C₈H₁₂O₃ and a molecular weight of 144.17 g/mol (approximated based on structural analogs) . Its logP value is 0.710, indicative of moderate hydrophobicity, similar to its cis isomer . The trans configuration enhances its utility as a chiral building block in pharmaceuticals and agrochemicals, where stereochemical purity is essential .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

IIFIGGNBUOZGAB-RNFRBKRXSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1O |

Canonical SMILES |

CCOC(=O)C1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Catalyzed Esterification

The most straightforward method to prepare 2-hydroxy-cyclopentanecarboxylic acid ethyl ester, trans, is by esterification of the corresponding 2-hydroxycyclopentanecarboxylic acid with ethanol under acidic conditions. This reaction typically employs mineral acids such as sulfuric acid or p-toluenesulfonic acid as catalysts to promote the nucleophilic attack of ethanol on the carboxylic acid carbonyl carbon, forming the ester and water as a byproduct.

- Reaction conditions: Refluxing the acid with excess ethanol and a catalytic amount of acid.

- Advantages: Simple, well-established, scalable.

- Limitations: Requires removal of water to drive equilibrium toward ester formation; possible side reactions include dehydration of the hydroxyl group.

This method is a classical approach for ethyl ester synthesis and is widely used for cyclopentanecarboxylate derivatives.

Multi-Step Synthesis Starting from Cyclopentanone

Hydroxylation and Esterification Sequence

An alternative synthetic route begins with cyclopentanone as the starting material. The general steps include:

Hydroxylation: Introduction of the hydroxyl group at the 2-position of the cyclopentanone ring. This can be achieved via stereoselective reduction or hydroxylation reactions to generate the trans-2-hydroxycyclopentanone intermediate.

Carboxylation and Esterification: Conversion of the ketone or its derivatives into the corresponding carboxylic acid, followed by esterification with ethanol to yield the ethyl ester.

This route allows control over the stereochemistry, favoring the (1S,2S)-trans isomer, which is important for biological activity and physical properties.

Cyanohydrin Esterification Route (Patent Method)

A patented method provides a more economical and efficient synthesis of 2-hydroxycarboxylic esters, including this compound. The process comprises:

Formation of 2-Hydroxy Nitrile: Reaction of hydrogen cyanide with an aldehyde or ketone (e.g., cyclopentanone) in the presence of a catalyst to form a 2-hydroxy nitrile intermediate.

Esterification: Addition of alcohol (ethanol) and acid to the 2-hydroxy nitrile, promoting esterification and producing the 2-hydroxycarboxylic ester and ammonium salt as a byproduct.

Neutralization and Purification: Treatment of the reaction mixture with alkali to neutralize excess acid, filtration to remove ammonium salts, recovery of excess alcohol, and rectification to isolate the pure ester.

- Advantages: Uses inexpensive raw materials, simple operation, low energy consumption, reduced wastewater generation, and high yield.

- Industrial relevance: Suitable for large-scale production with improved cost-effectiveness and environmental profile.

Claisen Condensation and Enolate Alkylation Approaches

Though more common for related esters, Claisen condensation reactions and enolate chemistry can be adapted to synthesize substituted cyclopentanecarboxylates:

Claisen Condensation: Base-catalyzed condensation of ethyl cyclopentanecarboxylate with esters or ketones to form β-keto esters, which can be further functionalized.

Enolate Alkylation: Formation of enolates from ethyl 2-hydroxycyclopentanecarboxylate under strong bases (e.g., lithium diisopropylamide), followed by alkylation with electrophiles to introduce substituents while preserving the ester and hydroxyl functionalities.

These methods are useful for derivatives but require careful stereochemical control and are less direct for the parent compound.

Purification and Characterization Notes

Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures (e.g., 30% ethyl acetate in hexanes) is effective for isolating the pure ester. Recrystallization from ethyl acetate or methanol can enhance purity.

Characterization: Key NMR signals include the ethyl ester protons (quartet near δ 4.15–4.28 ppm), cyclopentane ring protons (multiplets δ 1.2–2.5 ppm), and hydroxyl proton (broad singlet or doublet around δ 2.5–5.3 ppm). Carbon NMR shows ester carbonyl near δ 174 ppm and ring carbons between δ 22–76 ppm.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2-Hydroxycyclopentanecarboxylic acid + ethanol | Direct esterification under acid catalysis | Simple, well-known, scalable | Requires water removal, possible side reactions |

| Multi-step from cyclopentanone | Cyclopentanone | Hydroxylation → carboxylation → esterification | Stereochemical control | Multi-step, moderate complexity |

| Cyanohydrin route (patent) | Cyclopentanone + HCN + ethanol + acid | Cyanohydrin formation → esterification → neutralization | Economical, high yield, low waste | Requires handling of HCN, catalyst optimization |

| Claisen condensation/enolate alkylation | Ethyl cyclopentanecarboxylate + bases + electrophiles | Enolate formation and functionalization | Access to derivatives | More complex, less direct for parent ester |

Research Findings and Optimization

Hydrolysis studies show that the trans isomer hydrolyzes more slowly than the cis isomer under basic conditions, indicating stereochemical effects on reactivity.

Ester reduction with lithium aluminum hydride converts the ester to cyclopentylmethanol, useful for downstream synthetic applications.

Industrial synthesis benefits from continuous flow reactors to optimize reaction conditions, improving yield and scalability.

Catalyst screening and temperature control (e.g., 0°C for nitrosation in cyanohydrin synthesis) improve selectivity and reduce side products.

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-2-Hydroxycyclopentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of trans-2-Ketocyclopentanecarboxylate or trans-2-Carboxycyclopentanecarboxylate.

Reduction: Formation of trans-2-Hydroxycyclopentanol.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Ethyl trans-2-Hydroxycyclopentanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl trans-2-Hydroxycyclopentanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Analogs

Key Findings :

- The cis isomer of the target compound shares identical logP and molecular weight but differs in stereochemistry, leading to distinct reactivity in stereoselective reactions .

- Positional isomerism (e.g., 3-hydroxy vs. 2-hydroxy) significantly affects physical state; the 3-hydroxy analog is a solid, likely due to altered hydrogen-bonding patterns .

Functional Group Analogs

Key Findings :

- Replacement of the hydroxyl group with an oxo group (e.g., Ethyl 2-oxocyclopentanecarboxylate ) simplifies synthesis (99.5% yield under microwave conditions) but reduces polarity .

- Methoxy analogs exhibit enhanced stability against oxidation compared to hydroxylated derivatives, making them preferable in certain catalytic processes .

Ester Variants and Ring-Size Analogs

Key Findings :

- Methyl esters have slightly lower molecular weights and altered solubility profiles compared to ethyl esters, influencing their use in formulation chemistry .

- Larger ring systems (e.g., cycloheptane) introduce increased ring strain, affecting reactivity and thermal stability .

Amino and Unsaturated Analogs

| Compound Name | Key Features | Applications |

|---|---|---|

| Ethyl 2-amino-1-cyclopentene-1-carboxylate | Amino group, unsaturated ring | Drug intermediate (e.g., protease inhibitors) |

Key Findings :

- Introduction of an amino group (e.g., Ethyl 2-amino-1-cyclopentene-1-carboxylate) enhances biological activity but requires stringent stereochemical control during synthesis .

Biological Activity

2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, trans (C8H14O3), is an organic compound characterized by a cyclopentane ring, a hydroxyl group, and an ethyl ester functional group. Its unique stereochemistry contributes to its potential biological activities, making it a subject of interest for pharmacological studies and enzyme-catalyzed reactions.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.2 g/mol

- Structure : The compound features a hydroxyl group at the second position of the cyclopentane ring, which plays a critical role in its biochemical interactions.

Biological Activity Overview

Research indicates that 2-Hydroxy-cyclopentanecarboxylic acid ethyl ester may influence various biochemical pathways through its interactions with enzymes and receptors. Its biological activity is primarily attributed to:

- Enzyme Interactions : The compound has been studied for its role in enzyme specificity and mechanisms, suggesting potential therapeutic properties.

- Metabolic Pathways : It may participate in metabolic processes, influencing the activity of specific enzymes involved in these pathways.

The mechanism of action for 2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is thought to involve:

- Hydrogen Bonding : The hydroxyl and ester groups enable hydrogen bonding and other non-covalent interactions, enhancing binding affinity to target enzymes.

- Stereochemical Recognition : Its specific stereochemistry allows for selective interactions with biological macromolecules.

Case Studies and Research Findings

-

Enzyme-Catalyzed Reactions :

- Studies have demonstrated that 2-Hydroxy-cyclopentanecarboxylic acid ethyl ester can act as a substrate or inhibitor in various enzymatic reactions. For instance, it has been investigated for its effects on dehydrogenases and transferases, showcasing its potential role in metabolic regulation.

-

Therapeutic Potential :

- Research has highlighted the compound's potential use in developing therapeutic agents targeting metabolic disorders. Its influence on enzyme activity suggests it could be beneficial in modulating metabolic pathways disrupted in diseases such as diabetes or obesity.

-

Comparative Studies :

- Comparative studies with structurally similar compounds have shown that variations in stereochemistry significantly affect biological activity. For example, (1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester exhibits different enzyme interaction profiles compared to its trans isomer.

Data Table: Comparison of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-cyclopentanecarboxylic acid ethyl ester | Hydroxyl and ester functional groups | Influences enzyme activity |

| (1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester | Different stereochemistry | Altered binding affinity |

| Cyclopentanecarboxylic acid ethyl ester | Lacks hydroxyl group | Reduced biological activity |

| 2-Hydroxycyclopentanone | No ester group | Different reactivity profile |

Q & A

Basic: What are the common synthetic routes for trans-2-hydroxy-cyclopentanecarboxylic acid ethyl ester?

Answer:

The compound is typically synthesized via enantioselective methods. One validated approach involves:

- Baker’s yeast-mediated reduction : Cyclopentanone-2-carboxylic acid ethyl ester (purity >95%) is reduced using fresh baker’s yeast in a controlled batch reactor. Key parameters include substrate purity, yeast activity, and reaction time. Equipment includes a 10 cm packed column, Büchner funnel, and continuous liquid extraction apparatus .

- Multi-step oxidation : Trans-ester derivatives (e.g., trans-2,2-dimethyl-3-formylcyclopropanecarboxylic acid ester) are synthesized via sequential oxidation and sulfonation steps, requiring precise temperature control and aqueous alkali metal hydrogen sulfite treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.